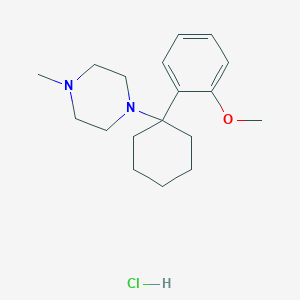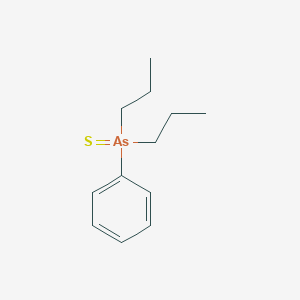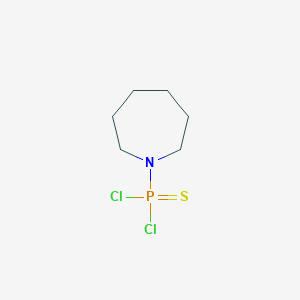
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) is a chemical compound with the molecular formula C6H12Cl2NOP It is characterized by the presence of a hexahydro-1H-azepin-1-yl group attached to a phosphonothioicdichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) typically involves the reaction of hexahydro-1H-azepine with phosphonothioicdichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioicdichloride derivatives with different functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphonothioic acid derivatives, substituted phosphonothioicdichloride compounds, and various other functionalized derivatives. These products have diverse applications in different fields.
Scientific Research Applications
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonothioic derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) can be compared with other similar compounds, such as:
Phosphonic dichloride, (hexahydro-1H-azepin-1-yl)-(7CI): This compound has a similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
Hexahydro-1H-azepin-1-yl derivatives: These compounds share the hexahydro-1H-azepin-1-yl group but have different functional groups attached, leading to variations in their applications and effects.
Properties
CAS No. |
22965-04-4 |
|---|---|
Molecular Formula |
C6H12Cl2NPS |
Molecular Weight |
232.11 g/mol |
IUPAC Name |
azepan-1-yl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl2NPS/c7-10(8,11)9-5-3-1-2-4-6-9/h1-6H2 |
InChI Key |
BKCMEFBJAXKPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)P(=S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


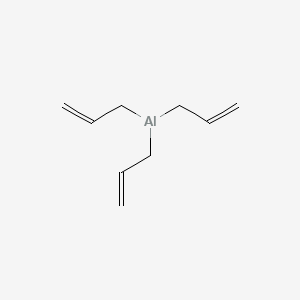
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
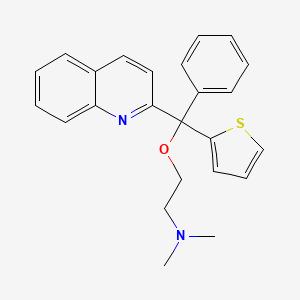
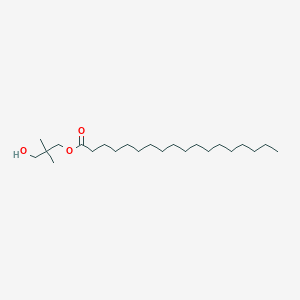
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


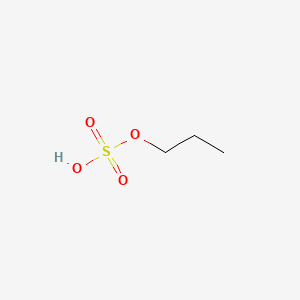
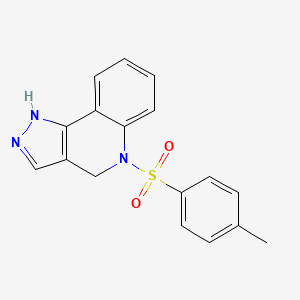
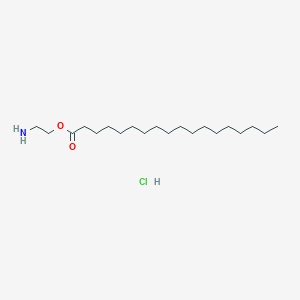
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

